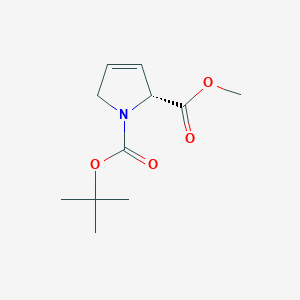
Boc-3,4-dehydro-D-proline methyl ester
描述
Boc-3,4-dehydro-D-proline methyl ester is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol. It is an N-terminal protected amino acid used in solid-phase peptide synthesis to make peptides containing 3,4-dehydro-D-proline . This compound is known for its role in organic synthesis and pharmaceutical research .
准备方法
The preparation of Boc-3,4-dehydro-D-proline methyl ester involves multiple synthetic routes. One efficient method uses a modular flow reactor, which allows for the use of immobilized reagents and scavengers in pre-packed glass tubes. This method yields the pure product with 87% overall yield, 97% purity, and over 98% enantiomeric excess without additional purification steps . The reaction conditions typically involve the use of tert-butyl and methyl esters to protect the amino and carboxyl groups, respectively.
化学反应分析
Boc-3,4-dehydro-D-proline methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used to reduce the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学研究应用
Boc-3,4-dehydro-D-proline methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is employed in the production of high-purity chemicals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Boc-3,4-dehydro-D-proline methyl ester involves its role as a protected amino acid in peptide synthesis. The tert-butyl and methyl ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The compound interacts with various molecular targets, including enzymes and receptors, to facilitate the synthesis of complex peptides .
相似化合物的比较
Boc-3,4-dehydro-D-proline methyl ester can be compared with other similar compounds, such as:
Boc-3,4-dehydro-L-proline methyl ester: This is the L-isomer of the compound and has similar applications in peptide synthesis.
N-Boc-trans-4-hydroxy-L-proline methyl ester: This compound is used in the synthesis of peptide analogues and has a hydroxyl group at the 4-position.
Fmoc-3,4-dehydro-L-proline: This compound uses a different protecting group (Fmoc) and is also used in peptide synthesis.
The uniqueness of this compound lies in its specific stereochemistry (D-isomer) and its high purity and enantiomeric excess, making it particularly useful in the synthesis of enantiomerically pure peptides .
属性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R)-2,5-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5-6,8H,7H2,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDZLXTPXNOKO-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















